N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide
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Overview
Description
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a heterocyclic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN), a methyl group (-CH₃), and a phenyl group (-C₆H₅) attached to a pyrrole ring The acetamide group (-CONH₂) is also a significant part of its structure
Preparation Methods
The synthesis of N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be achieved through several methods:
Neat Methods: This involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Chemical Reactions Analysis
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups in the compound make it reactive towards nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form pyrrole derivatives.
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine. The major products formed from these reactions are various heterocyclic compounds, including pyrroles and pyrazoles .
Scientific Research Applications
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a precursor in the synthesis of various biologically active molecules.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biochemistry: The compound’s derivatives have shown diverse biological activities, making it of interest to biochemists.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. The compound can also participate in nucleophilic and electrophilic reactions, altering the activity of enzymes and receptors .
Comparison with Similar Compounds
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound has a similar structure but contains a thiophene ring instead of a pyrrole ring.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: This compound contains a pyrazole ring and has different biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Biological Activity
N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a heterocyclic compound with significant biological activity. This article reviews its structure, mechanism of action, and various biological applications, supported by relevant data tables and research findings.
Structural Overview
This compound is characterized by the following structural components:
- Molecular Formula : C14H13N3O
- Molecular Weight : 239.27 g/mol
- IUPAC Name : this compound
- CAS Number : 61404-77-1
The biological activity of this compound is largely attributed to its functional groups, particularly the cyano and acetamide groups. These groups facilitate interactions with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The presence of the pyrrole ring enhances its reactivity and potential for forming complex structures that can exhibit pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, as summarized in the following table:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for antibacterial activity. The following table summarizes findings related to its effectiveness against various bacterial strains:
The minimum inhibitory concentration (MIC) values indicate that the compound has significant antibacterial activity, particularly against Staphylococcus aureus.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cytotoxicity in Cancer Cells : A study demonstrated that the compound induced apoptosis in MCF7 cells through the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, positioning it as a candidate for further development in antibacterial therapies .
- Mechanistic Insights : Research has also focused on elucidating the specific molecular targets affected by this compound, revealing interactions with key signaling pathways involved in cell proliferation and survival .
Properties
CAS No. |
61404-77-1 |
---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3O/c1-9-12(8-15)14(16-10(2)18)17-13(9)11-6-4-3-5-7-11/h3-7,17H,1-2H3,(H,16,18) |
InChI Key |
ZKDVPUGFQIBBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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